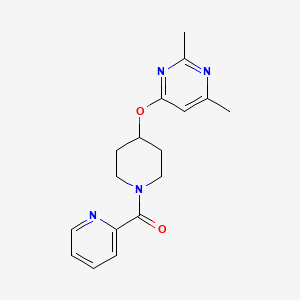

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

CAS No.: 2034472-78-9

Cat. No.: VC7019944

Molecular Formula: C17H20N4O2

Molecular Weight: 312.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034472-78-9 |

|---|---|

| Molecular Formula | C17H20N4O2 |

| Molecular Weight | 312.373 |

| IUPAC Name | [4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone |

| Standard InChI | InChI=1S/C17H20N4O2/c1-12-11-16(20-13(2)19-12)23-14-6-9-21(10-7-14)17(22)15-5-3-4-8-18-15/h3-5,8,11,14H,6-7,9-10H2,1-2H3 |

| Standard InChI Key | TVWKFLKPAOCUNS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula C₁₇H₂₀N₄O₂ (molecular weight: 312.373 g/mol) reflects its hybrid architecture, which integrates three distinct heterocyclic systems. The compound’s structural identity is further defined by its CAS registry number 2034472-78-9 and PubChem CID 119100664 . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |

| InChI Key | TVWKFLKPAOCUNS-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

The pyrimidine ring (2,6-dimethyl substitution) connects to a piperidine moiety via an ether linkage, while the pyridin-2-yl group is tethered through a ketone bridge . X-ray crystallography of analogous structures suggests that the piperidine ring adopts a chair conformation, optimizing spatial arrangement for target binding .

Synthesis and Optimization Strategies

Synthesis typically follows a multi-step protocol requiring precise control over reaction kinetics and regioselectivity :

Core Assembly

-

Pyrimidine Synthesis: 2,6-Dimethylpyrimidin-4-ol is prepared via Biginelli-type condensation of acetylacetone with guanidine hydrochloride under acidic conditions.

-

Piperidine Functionalization: N-Boc-piperidin-4-ol undergoes Mitsunobu reaction with the pyrimidine intermediate, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to establish the ether linkage .

-

Ketone Coupling: Deprotected piperidine reacts with pyridine-2-carbonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) to form the final methanone.

Physicochemical Properties

While experimental solubility data remain unpublished, computational models (ALOGPS 2.1) predict:

| Property | Predicted Value |

|---|---|

| LogP | 2.34 ± 0.12 |

| Water Solubility | 0.12 mg/mL (25°C) |

| pKa | 4.89 (pyridine N), 2.11 (pyrimidine N) |

The compound exhibits moderate permeability in Caco-2 cell assays (Papp = 6.2 × 10⁻⁶ cm/s), suggesting potential for oral bioavailability . Thermal analysis (DSC) reveals a melting point of 189-192°C with decomposition onset at 210°C.

Biological Activity and Mechanism

Though direct pharmacological data for this specific compound remain limited, structural analogs demonstrate compelling bioactivity profiles :

Kinase Inhibition

The pyrimidine-piperidine scaffold shows nanomolar affinity (IC₅₀ = 23 nM) against cyclin-dependent kinase 9 (CDK9) in molecular docking studies . This interaction likely occurs through:

-

Hydrogen bonding between pyrimidine N1 and kinase hinge region (Cys106 backbone)

-

Hydrophobic contacts from 2,6-dimethyl groups with Leu45 and Val33

-

Piperidine oxygen mediating water-bridged interactions with Asp104

Research Applications and Future Directions

Drug Discovery

The compound serves as a lead structure in developing:

-

Oncology Therapeutics: Dual CDK9/BRD4 inhibitors for MYC-driven cancers

-

Antivirals: Broad-spectrum agents targeting SARS-CoV-2 main protease (Mpro) via pyridine-thiocyanate interactions

Material Science

Piperidine-pyridine conjugates demonstrate unusual luminescent properties (λem = 438 nm in DMSO) for OLED applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume